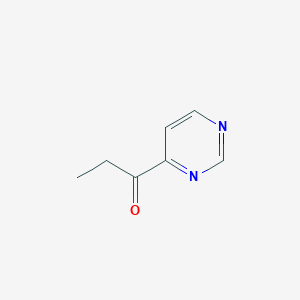

1-(Pyrimidin-4-yl)propan-1-one

Description

Properties

IUPAC Name |

1-pyrimidin-4-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-2-7(10)6-3-4-8-5-9-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOMZGCRLZELMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC=NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001307574 | |

| Record name | 1-(4-Pyrimidinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54643-10-6 | |

| Record name | 1-(4-Pyrimidinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54643-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Pyrimidinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Pyrimidin 4 Yl Propan 1 One and Its Structural Analogues

Established Synthetic Routes to Pyrimidine-Containing Ketones

The construction of the pyrimidine (B1678525) ring is a well-established field, with several classical and modern methods available to synthetic chemists. These routes often utilize readily available starting materials and offer a high degree of flexibility in substituent patterns.

One of the most fundamental and widely used methods for pyrimidine synthesis is the cyclocondensation of a three-carbon component with a nitrogen-containing binucleophile. β-Dicarbonyl compounds, or their synthetic equivalents, serve as the C-C-C fragment, while amidines, urea (B33335), and guanidines provide the N-C-N unit.

The Pinner synthesis, a classical approach, involves the condensation of a 1,3-dicarbonyl compound with an amidine. This reaction is versatile and can be adapted to produce a wide range of substituted pyrimidines. For instance, the reaction of an appropriately substituted β-diketone with an amidine hydrochloride in the presence of a base leads to the formation of the pyrimidine ring.

The Biginelli reaction is another powerful multicomponent reaction that utilizes a β-ketoester (a type of β-dicarbonyl compound), an aldehyde, and urea or thiourea (B124793) to construct the dihydropyrimidine (B8664642) core, which can be subsequently oxidized to the corresponding pyrimidine. This reaction is typically catalyzed by an acid and has seen numerous modifications to improve yields and expand its substrate scope. Guanidine can also be employed in a similar fashion to yield 2-aminopyrimidines.

| Reaction Name | C-C-C Component | N-C-N Component | Key Features |

| Pinner Synthesis | β-Diketone | Amidine | Versatile for a wide range of substituents. |

| Biginelli Reaction | β-Ketoester, Aldehyde | Urea, Thiourea | Multicomponent reaction, forms dihydropyrimidines. |

| Guanidine Cyclocondensation | β-Dicarbonyl compound | Guanidine | Leads to the formation of 2-aminopyrimidines. |

More contemporary methods have been developed that leverage the reactivity of ketones and nitriles to construct the pyrimidine ring. A notable example is the copper-catalyzed cyclization of ketones with nitriles under basic conditions. bu.edu.egyoutube.com This approach is economically viable and demonstrates a broad substrate scope, tolerating a variety of functional groups. bu.edu.egyoutube.com The reaction is believed to proceed through a pathway where the nitrile acts as an electrophile, leading to the formation of C-C and C-N bonds in a sequential manner. bu.edu.egyoutube.comnih.gov

Another strategy involves the [3+3] annulation of α,β-unsaturated ketones with amidines. nih.gov This method first forms a dihydropyrimidine intermediate, which is then oxidized to the aromatic pyrimidine. nih.gov Visible-light-mediated photo-oxidation has been employed as a green alternative to traditional transition-metal-catalyzed dehydrogenation for this final aromatization step. nih.gov

Oxidative annulation represents a modern and efficient approach to pyrimidine synthesis. These methods often involve the formation of multiple bonds in a single step through an oxidative process. For example, an oxidative annulation involving aryl ketones, anilines, and dimethyl sulfoxide (B87167) (DMSO) as a methine (=CH−) equivalent, promoted by potassium persulfate (K₂S₂O₈), has been reported for the synthesis of 4-arylpyrimidines. researchgate.net This method relies on the activation of acetophenone-formamide conjugates to facilitate the cyclization. youtube.comresearchgate.net

In a similar vein, a copper-catalyzed and 4-hydroxy-TEMPO (4-HO-TEMPO)-mediated [3+3] annulation of amidines with saturated ketones provides an efficient route to pyrimidines. organic-chemistry.org This process involves a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization. organic-chemistry.org

The Mannich reaction, a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine, is a powerful tool for the synthesis of β-amino carbonyl compounds, also known as Mannich bases. This methodology can be extended to the synthesis of saturated pyrimidine ring systems, specifically tetrahydropyrimidines.

A series of tetrahydropyrimidines have been synthesized through the Mannich reaction of secondary enaminones with formaldehyde and an appropriate amine or diamine. scilit.com This reaction provides a convenient route to functionalized saturated pyrimidine heterocycles. The versatility of the Mannich reaction allows for the incorporation of diverse substituents based on the choice of the starting enaminone and amine.

Targeted Introduction of the Propan-1-one Moiety onto Pyrimidine Scaffolds

An alternative synthetic strategy involves the formation of the pyrimidine ring first, followed by the introduction of the propan-1-one group onto the pre-existing heterocyclic core. This approach can be advantageous when the desired pyrimidine starting material is readily available.

Direct Friedel-Crafts acylation, a standard method for introducing acyl groups onto aromatic rings, is generally not feasible for unactivated pyrimidine rings. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, deactivates it towards electrophilic aromatic substitution. bhu.ac.in Furthermore, the Lewis acid catalyst used in the Friedel-Crafts reaction can coordinate with the nitrogen atoms of the pyrimidine ring, further deactivating it.

However, direct acylation can be achieved on pyrimidine rings that are activated by the presence of electron-donating groups, such as amino or hydroxyl (pyrimidone) substituents. For example, 2-amino-4-hydroxypyrimidines can undergo O-acylation under certain conditions. rsc.org The success of these reactions is often dependent on the steric properties of both the pyrimidine substituent and the acylating agent. rsc.org

Organometallic Coupling Reactions at Pyrimidine C-4 Position

Organometallic coupling reactions are powerful tools for forming carbon-carbon bonds. In the synthesis of C-4 substituted pyrimidinyl ketones, these methods typically involve the reaction of an organometallic reagent with a pyrimidine derivative bearing a suitable leaving group or an electrophilic functional group at the C-4 position.

One of the most direct methods involves the addition of organometallic reagents, such as Grignard reagents, to a cyano group at the C-4 position of the pyrimidine ring. The reaction proceeds through a nucleophilic attack on the nitrile carbon, forming an imine intermediate which is subsequently hydrolyzed to yield the desired ketone. For instance, the reaction of 4-cyanopyrimidines with reagents like ethylmagnesium bromide can afford the corresponding pyrimidinyl ethyl ketones in good yields. clockss.org This approach is advantageous as cyanopyrimidines can be synthesized from more accessible starting materials like alkylpyrimidines. clockss.org

Another significant strategy is the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that couples an organoboron compound with an organic halide. libretexts.orgopenstax.org For the synthesis of pyrimidinyl ketones, this could involve coupling a 4-halopyrimidine with a suitable acylborane or a related derivative. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. openstax.org While direct coupling to form a ketone is one possibility, it is also common to use Suzuki coupling to introduce an alkyl or vinyl group that can be later oxidized to the ketone. For example, pyrimidine derivatives bearing multiple substituents have been successfully synthesized using Suzuki cross-coupling reactions. researchgate.net

The general mechanism for these coupling reactions involves several key steps: oxidative addition of the pyrimidine halide to the metal catalyst (e.g., Pd(0)), transmetalation with the organometallic reagent (e.g., organoboron or Grignard), and finally, reductive elimination to yield the C-C coupled product and regenerate the catalyst. libretexts.org

| Reaction Type | Pyrimidine Substrate | Organometallic Reagent | Product | Key Features |

| Grignard Addition | 4-Cyanopyrimidine | Ethylmagnesium bromide (EtMgBr) | 1-(Pyrimidin-4-yl)propan-1-one | Direct conversion of nitrile to ketone; good yields reported. clockss.org |

| Suzuki Coupling | 4-Halopyrimidine | Acylborane or Alkylboronic acid | 4-Acylpyrimidine or 4-Alkylpyrimidine | Palladium-catalyzed; mild conditions; high functional group tolerance. libretexts.orgopenstax.orgresearchgate.net |

Functional Group Interconversions of C-4 Pyrimidine Substituents to Ketones

Functional group interconversion (FGI) provides a versatile pathway to pyrimidinyl ketones from more readily available pyrimidine derivatives. This strategy avoids the need to carry the sensitive ketone functionality through the pyrimidine ring synthesis.

A prominent FGI route starts from alkylpyrimidines, particularly methylpyrimidines. The methyl group at the C-4 position is sufficiently activated for various transformations. One reported method involves the nitrosation of a 4-methylpyrimidine (B18481) using reagents like isoamyl nitrite (B80452) in the presence of a strong base (e.g., KNH2) to form a 4-pyrimidinealdoxime. clockss.org This aldoxime can then be dehydrated, for example with phosphorus oxychloride (POCl3), to yield the corresponding 4-cyanopyrimidine. clockss.org As discussed in the previous section, this nitrile is an excellent precursor for conversion to a ketone via the addition of a Grignard reagent. clockss.orgacs.org

Another FGI approach is the oxidation of a secondary alcohol at the C-4 position. If a 4-(1-hydroxypropyl)pyrimidine derivative is available, it can be oxidized to this compound using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through Swern or Dess-Martin periodinane oxidation. This method relies on the prior synthesis of the corresponding alcohol, which can be achieved by reacting a pyrimidine-4-carbaldehyde (B152824) with an appropriate organometallic reagent.

The oxidation of the C-4 methyl group directly to a formyl group using selenium dioxide (Riley oxidation) has also been reported, yielding pyrimidine-4-carbaldehydes. researchgate.net These aldehydes are key intermediates that can be reacted with an organometallic reagent (e.g., ethylmagnesium bromide) followed by oxidation of the resulting secondary alcohol to furnish the target ketone.

Table of FGI Pathways to C-4 Pyrimidinyl Ketones

| Starting Substituent | Intermediate(s) | Final Product | Key Reagents |

|---|---|---|---|

| -CH₃ (Methyl) | -CH=NOH (Aldoxime) → -C≡N (Nitrile) | -CO-CH₂CH₃ (Propanone) | 1. Isoamyl nitrite, KNH₂ 2. POCl₃ 3. CH₃CH₂MgBr, H₃O⁺ clockss.org |

| -CH₃ (Methyl) | -CHO (Aldehyde) → -CH(OH)CH₂CH₃ (Alcohol) | -CO-CH₂CH₃ (Propanone) | 1. SeO₂ 2. CH₃CH₂MgBr 3. PCC or DMP |

Chemo-, Regio-, and Stereoselective Synthesis Considerations

When synthesizing substituted pyrimidines, controlling selectivity is paramount to achieving the desired isomer and avoiding unwanted byproducts.

Regioselectivity is a critical consideration when the pyrimidine ring has multiple reactive sites. For example, in the case of 2,4-dimethylpyrimidine, nitrosation occurs preferentially at the 4-methyl group over the 2-methyl group. clockss.org This enhanced reactivity of the C-4 position is attributed to the electronic effects of the ring nitrogens, making it a prime example of regioselective functionalization. This selectivity allows for the targeted synthesis of 4-acylpyrimidines from polysubstituted precursors. clockss.org

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. A notable example is observed in the reaction of cyanopyrimidines with Grignard reagents. While 2- and 4-cyanopyrimidines generally react with Grignard reagents to produce the expected ketones, 5-cyano derivatives have been shown to yield dihydropyrimidine compounds instead. clockss.org Furthermore, reaction conditions can drastically influence the outcome. In the synthesis of α-keto-4-aminopyrimidines, holding the Grignard reaction at 0°C before quenching can favor the formation of a dihydropyrimidine byproduct over the desired ketone, demonstrating that temperature control is crucial for chemoselectivity. acs.org

Stereoselectivity becomes relevant when a chiral center is introduced or present in the molecule. For the synthesis of this compound, stereoselectivity is not a factor unless substituents on the pyrimidine ring or the ketone side chain create a stereocenter. In the synthesis of more complex analogues, such as pyrimidinyl α-amino acids, controlling the stereochemistry at the α-carbon is essential and often achieved using chiral auxiliaries or asymmetric catalysis.

Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Green chemistry principles are increasingly being applied to the synthesis of pyrimidine derivatives to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. mdpi.com The synthesis of pyrimidine rings from ketones and other precursors has been shown to be highly efficient under microwave irradiation. researchgate.netresearchgate.net For instance, the cyclocondensation of β-bromo α,β-unsaturated ketones with amidines to form pyrimidines can be effectively catalyzed by copper powder under microwave conditions. researchgate.net Similarly, the synthesis of coumarin-pyrimidine hybrids has demonstrated improved yields and significantly shorter reaction times with microwave assistance. mdpi.com These protocols offer a more energy-efficient and rapid route to the pyrimidine core, which can then be further functionalized to the target ketone.

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents. To this end, solvent-free (solid-state) reactions and the use of water as a reaction medium are highly desirable. The synthesis of a diverse range of substituted pyrimidines has been successfully achieved under solvent-free conditions, often coupled with microwave irradiation, providing an environmentally friendly alternative to traditional methods. researchgate.net Additionally, syntheses using water as the solvent have been reported, such as the TFA-catalyzed formation of pyrimidine rings followed by an aldol (B89426) condensation. mdpi.com Ammonium (B1175870) iodide (NH₄I) has also been used to promote a three-component tandem reaction of ketones, ammonium acetate, and an acetal (B89532) to provide pyrimidines under metal- and solvent-free conditions. organic-chemistry.org

The use of catalysts is central to green chemistry as it allows for reactions to proceed with higher atom economy and lower energy consumption. A variety of catalytic systems have been developed for the synthesis of pyrimidines. Copper-catalyzed reactions are particularly common, including the cyclization of ketones with nitriles under basic conditions and the coupling of β-bromo-α,β-unsaturated amides with amidines. mdpi.comresearchgate.netorganic-chemistry.org Other transition metals, such as zinc, iridium, and zirconium, have also been employed to catalyze the formation of the pyrimidine ring from various precursors like ketones, nitriles, and alcohols. mdpi.comorganic-chemistry.org These catalytic methods often offer high efficiency and broad substrate scope, providing sustainable pathways to pyrimidine-based compounds. mdpi.com

Optimization of Reaction Parameters and Yield for Academic and Preparative Scale

The efficient synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction parameters. Both academic and preparative scale syntheses require meticulous control over conditions to maximize yield, minimize byproduct formation, and ensure reproducibility. Key methodologies, particularly those involving Grignard reagents, have been subject to studies that reveal the critical influence of parameters such as temperature, reactant stoichiometry, and substrate structure.

For academic, lab-scale synthesis, the reaction of a pyrimidine-4-carbonitrile (B1589050) derivative with an organometallic reagent like ethylmagnesium bromide is a primary route. Research into this transformation for structurally similar compounds, such as 4-amino-5-cyano-2-methylpyrimidine, highlights that temperature is a paramount factor dictating the reaction's outcome. nih.gov The nucleophilic addition of the Grignard reagent to the nitrile group is the desired pathway to form the ketone after hydrolysis. However, a competing reaction, the reduction of the pyrimidine ring, can occur, leading to undesired dihydropyrimidine byproducts. nih.gov

The optimization of this process hinges on controlling the reaction temperature profile. An initial low temperature during the addition of the Grignard reagent, followed by a period of heating, appears to be optimal for favoring the formation of the desired α-keto pyrimidine. nih.gov Conversely, maintaining a low temperature throughout the reaction can unfavorably switch the product distribution towards the dihydropyrimidine byproduct. nih.gov This demonstrates a delicate thermodynamic and kinetic balance that must be managed to achieve a high yield of the target ketone.

The effect of the temperature profile on the reaction of 4-amino-5-cyano-2-methylpyrimidine with ethylmagnesium bromide is summarized in the table below, illustrating the principle of temperature-based selectivity control. nih.gov

| Procedure Conditions | Initial Temperature | Subsequent Temperature | Primary Product Type |

|---|---|---|---|

| Grignard reagent added at 0 °C, then mixture warmed to 40 °C and stirred overnight. | 0 °C | 40 °C | α-Keto-4-amino-2-methylpyrimidine (Desired Ketone) |

| Reaction temperature maintained at 0 °C for 3 hours before warming to room temperature overnight. | 0 °C | Room Temp. | 4-Amino-5-cyano-2-methyl-6-alkyl- nih.govrsc.org-dihydropyrimidine (Byproduct) |

Furthermore, the substitution pattern on the pyrimidine ring itself is a crucial parameter. The presence of certain substituents can significantly alter the electronic properties and steric environment of the pyrimidine ring, thereby influencing its reactivity. Studies have shown that while Grignard reactions on some pyrimidine carbonitriles proceed in good yield, the presence of other functional groups, such as an additional cyano group at the 5-position, can favor the formation of dihydro-compounds instead of the expected pyrimidinyl ethyl ketones.

Information regarding the direct optimization for preparative or industrial scale synthesis of this compound is not extensively detailed in publicly available literature. However, general principles for scaling up exothermic reactions like Grignard additions are critical. Key considerations for moving from an academic to a preparative scale include:

Heat Management: Grignard reactions are often highly exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and maintain the optimal temperature profile determined at the lab scale. This requires specialized reactors with effective cooling systems.

Reagent Addition Rate: The rate of addition of the Grignard reagent must be carefully controlled. A slow, controlled addition helps to manage the exotherm and maintain a steady reaction temperature, which is essential for selectivity.

Mixing and Mass Transfer: Ensuring homogenous mixing in a large reactor is more challenging than in a small flask. Efficient agitation is necessary to ensure uniform temperature distribution and effective contact between reactants, which directly impacts yield and purity.

Work-up and Purification: Procedures for quenching the reaction and isolating the product must be adapted for larger volumes. The choice of solvents and purification methods (e.g., crystallization vs. chromatography) will be guided by factors of efficiency, cost, and scalability.

Optimizing these parameters is essential to translate a small-scale laboratory procedure into a robust, safe, and high-yield preparative process.

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of 1 Pyrimidin 4 Yl Propan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. nih.govslideshare.net By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra offer a foundational view of the molecule's structure by identifying the unique chemical environments of the hydrogen, carbon, and nitrogen atoms.

The ¹H NMR spectrum is predicted to show distinct signals for each of the non-equivalent protons. The three protons on the pyrimidine (B1678525) ring (H-2, H-5, and H-6) are expected to appear in the downfield region (typically δ 7.0-9.5 ppm) due to the electron-withdrawing effect of the two nitrogen atoms. The methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the propanoyl group would appear further upfield. The methylene protons would present as a quartet, split by the adjacent methyl protons, while the methyl protons would appear as a triplet, split by the methylene protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift (around δ 190-200 ppm). The carbon atoms of the pyrimidine ring would resonate in the aromatic region (δ 120-160 ppm), with their exact shifts influenced by the nitrogen atoms and the propanoyl substituent. The methylene and methyl carbons would appear in the upfield, aliphatic region of the spectrum.

¹⁵N NMR , though less commonly employed, would be capable of distinguishing the two nitrogen atoms within the pyrimidine ring, providing further insight into the electronic structure of the heterocycle.

Predicted ¹H and ¹³C NMR Data for 1-(Pyrimidin-4-yl)propan-1-one

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | - | - | ~158 |

| Pyrimidine H-2 | ~9.2 | Singlet (s) | - |

| Pyrimidine C-4 | - | - | ~155 |

| Pyrimidine C-5 | - | - | ~122 |

| Pyrimidine H-5 | ~7.8 | Doublet (d) | - |

| Pyrimidine C-6 | - | - | ~157 |

| Pyrimidine H-6 | ~8.9 | Doublet (d) | - |

| Carbonyl (C=O) | - | - | ~198 |

| Methylene (-CH₂-) | ~3.1 | Quartet (q) | ~32 |

| Methyl (-CH₃) | ~1.2 | Triplet (t) | ~8 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the methylene quartet and the methyl triplet would confirm the propanoyl fragment. It would also show a correlation between the H-5 and H-6 protons on the pyrimidine ring, confirming their adjacent positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon signals (¹H-¹³C one-bond correlations). This allows for the unambiguous assignment of each carbon atom that bears hydrogen atoms, for instance, linking the ¹H signal at ~7.8 ppm to the C-5 carbon and the signal at ~3.1 ppm to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bonds) ¹H-¹³C correlations, which is essential for connecting the different structural fragments. Key correlations would be expected between the methylene protons (~3.1 ppm) and the carbonyl carbon (~198 ppm), as well as the C-4 and C-5 carbons of the pyrimidine ring. Likewise, the pyrimidine protons (H-5 and H-6) would show correlations to the carbonyl carbon, definitively linking the propanoyl side chain to the C-4 position of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding. A NOESY spectrum could reveal through-space correlations between the methylene protons of the side chain and the H-5 proton of the pyrimidine ring, providing conformational information about the orientation of the propanoyl group relative to the heterocyclic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. chemguide.co.uk

High-resolution mass spectrometry is used to determine the exact molecular mass of a compound with high accuracy (typically to within 5 parts per million). mdpi.com For this compound, with a molecular formula of C₇H₈N₂O, the calculated exact mass is 136.0637 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the proposed elemental formula, effectively ruling out other possibilities. youtube.com

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (often the molecular ion) and its subsequent fragmentation to produce smaller ions. The resulting fragmentation pattern provides valuable structural information. sphinxsai.comsapub.org For this compound, the molecular ion (M⁺• at m/z 136) would be expected to undergo characteristic cleavages. chemguide.co.uklibretexts.org

A primary fragmentation pathway would likely involve alpha-cleavage adjacent to the carbonyl group. This could result in two key fragment ions:

Loss of an ethyl radical (•C₂H₅), leading to the formation of a pyrimidin-4-ylcarbonyl cation at m/z 107.

Loss of a pyrimidin-4-yl radical, resulting in a propanoyl cation ([CH₃CH₂CO]⁺) at m/z 57, which is a common acylium ion. chemguide.co.uk

Further fragmentation of the pyrimidine-containing ion (m/z 107) could involve the loss of carbon monoxide (CO) to yield a pyrimidin-4-yl cation at m/z 79.

The choice of ionization method significantly influences the resulting mass spectrum.

Electrospray Ionization (ESI-MS): As a "soft" ionization technique, ESI typically imparts minimal energy to the molecule during the ionization process. osti.gov It is expected to produce a strong signal for the protonated molecule, [M+H]⁺, at m/z 137. This method is highly effective for confirming the molecular weight with very little fragmentation. rsc.org

Electron Impact (EI-MS): This is a "hard" ionization technique where the sample is bombarded with high-energy electrons. sphinxsai.com This process creates an energetically unstable molecular ion (M⁺• at m/z 136) that readily undergoes extensive fragmentation. The EI spectrum would display the molecular ion peak along with numerous fragment ions as described in the MS/MS analysis, providing a detailed fingerprint of the molecule's structure. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for verifying the identity and assessing the purity of synthesized this compound. The process involves separating the compound from any impurities using high-performance liquid chromatography (HPLC), followed by detection and mass analysis by a mass spectrometer.

For a compound like this compound (molecular formula C₇H₈N₂O, molecular weight 136.15 g/mol ), the mass spectrometer would typically be operated in a positive ionization mode, such as electrospray ionization (ESI). This would be expected to yield a prominent protonated molecular ion peak ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 137.1. The high resolution of modern mass spectrometers allows for the determination of the exact mass, which can confirm the elemental composition.

The LC component, likely employing a reverse-phase column (e.g., C18), would use a gradient elution system with a mobile phase consisting of water and an organic solvent like acetonitrile, often with additives such as formic acid to facilitate protonation. This separation step is crucial for resolving the target compound from starting materials, by-products, or degradation products, with purity typically assessed by the relative area of the primary peak in the chromatogram.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Expected Vibrational Frequencies:

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum, typically in the range of 1680-1700 cm⁻¹, characteristic of an aryl ketone. Conjugation with the pyrimidine ring may lower this frequency slightly. This mode would also be active in the Raman spectrum.

Pyrimidine Ring Vibrations: The pyrimidine ring should exhibit several characteristic bands. C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching from the pyrimidine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propanoyl group would be observed just below 3000 cm⁻¹ (ca. 2850-2980 cm⁻¹). Aromatic C-H bending vibrations are also expected in the fingerprint region (below 1000 cm⁻¹).

These predicted frequencies provide a basis for identifying the compound and confirming the presence of its key structural features.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectrum | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | IR, Raman | Medium |

| Aliphatic C-H Stretch | 2850-2980 | IR, Raman | Medium |

| Carbonyl (C=O) Stretch | 1680-1700 | IR, Raman | Strong |

| Pyrimidine Ring (C=N, C=C) Stretches | 1400-1600 | IR, Raman | Medium-Strong |

| Aliphatic C-H Bend | 1370-1470 | IR | Medium |

| C-C Stretch (Aliphatic) | 1100-1250 | IR | Weak-Medium |

| Aromatic C-H Out-of-Plane Bend | 700-900 | IR | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores—the parts of the molecule that absorb light. The primary chromophore in this compound is the pyrimidine ring, which is conjugated with the carbonyl group of the propanone side chain.

The pyrimidine ring itself is known to exhibit π→π* transitions at lower wavelengths and n→π* transitions at higher wavelengths. The presence of the conjugated carbonyl group (an auxochrome) is expected to cause a bathochromic (red) shift in these absorption maxima. It is predicted that this compound would display:

A strong absorption band corresponding to a π→π transition*, likely in the range of 240-280 nm.

A weaker absorption band at a longer wavelength, corresponding to an n→π transition* of the pyrimidine nitrogen atoms and the carbonyl oxygen, likely above 300 nm.

Solvent polarity can influence the position of these peaks; polar solvents may cause a blue shift (hypsochromic shift) of the n→π* transition.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), a hypothetical analysis can be made. An SXRD analysis would reveal the planarity of the pyrimidine ring. The propanone side chain would have specific bond lengths (e.g., C=O bond ~1.21 Å, C-C bonds ~1.54 Å) and angles. A key conformational feature would be the torsion angle between the plane of the pyrimidine ring and the plane of the carbonyl group, which would indicate the degree of coplanarity and conjugation between the two systems.

In the solid state, molecules of this compound would arrange themselves into a crystal lattice stabilized by various intermolecular forces. Given the molecule's structure, the following interactions would be anticipated:

Hydrogen Bonding: While lacking strong hydrogen bond donors, the pyrimidine nitrogen atoms and the carbonyl oxygen atom can act as hydrogen bond acceptors. Weak C-H···N and C-H···O hydrogen bonds involving the aromatic and aliphatic C-H groups are highly probable and would play a significant role in the crystal packing. nih.gov

π-π Stacking: The aromatic pyrimidine rings could engage in π-π stacking interactions, where the rings of adjacent molecules align in either a face-to-face or offset manner, contributing to the stability of the crystal structure. nih.gov

Analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules that can exist as non-superimposable mirror images (enantiomers). The molecule this compound does not possess a stereocenter and is achiral. It is superimposable on its mirror image. Therefore, it will not exhibit optical activity, and chiroptical techniques like CD spectroscopy are not applicable for its enantiomeric characterization.

Chemical Reactivity and Mechanistic Investigations of 1 Pyrimidin 4 Yl Propan 1 One

Reactions at the Ketone Carbonyl Group

The propanoyl substituent attached to the pyrimidine (B1678525) ring provides a reactive center at the carbonyl carbon. This site is susceptible to a range of nucleophilic attacks and condensation reactions typical of ketones.

Hydride Reductions: The ketone carbonyl of pyrimidinyl ketones can be readily reduced to a secondary alcohol. Common hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. For instance, in the synthesis of pyrimidine-4-yl-ethanol derivatives, substituted pyrimidinyl ethanones are reduced using NaBH₄ in ethanol (B145695) to yield the corresponding secondary alcohols. tandfonline.com This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Table 1: Hydride Reduction of a Substituted Pyrimidinyl Ethanone

| Reactant | Reagent | Solvent | Product |

|---|

Organometallic Additions: Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that can add to the carbonyl group of 1-(pyrimidin-4-yl)propan-1-one. wikipedia.orgsaskoer.ca This reaction provides a valuable method for forming new carbon-carbon bonds and synthesizing tertiary alcohols. The reaction mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon.

However, a significant consideration when using strong organometallic nucleophiles with pyrimidine derivatives is the competing reactivity of the heterocyclic ring itself. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. acs.org Studies on related pyridinium (B92312) salts have shown that Grignard reagents can add to the ring in a dearomatization reaction, with regioselectivity (1,2- vs. 1,4-addition) being a key issue. nih.govsci-hub.stresearchgate.net Therefore, reaction conditions must be carefully controlled to favor addition at the desired ketone carbonyl over addition to the pyrimidine ring.

Wittig Reaction: The Wittig reaction is a powerful method for converting ketones into alkenes. lumenlearning.comwikipedia.orgthermofisher.com It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). The reaction of this compound with an appropriate ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield 4-(1-methylprop-1-en-2-yl)pyrimidine. The mechanism proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. lumenlearning.comwikipedia.org While stabilized ylides are less reactive and may fail to react with some ketones, non-stabilized ylides are generally effective. lumenlearning.comorganic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.orgnrochemistry.comalfa-chemistry.com These carbanions are generally more nucleophilic than the corresponding Wittig ylides and can react readily even with hindered ketones. nrochemistry.com The HWE reaction typically shows high stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgyoutube.comorganic-chemistry.org The reaction of this compound with a stabilized phosphonate carbanion would be expected to produce the corresponding (E)-alkene. The water-soluble nature of the phosphate (B84403) byproduct simplifies purification compared to the Wittig reaction. alfa-chemistry.com

Aldol (B89426) Condensation: The aldol condensation requires the formation of an enolate from the ketone, which then acts as a nucleophile. This compound possesses acidic α-hydrogens on the methylene (B1212753) carbon adjacent to the carbonyl group and can therefore form an enolate under basic conditions. This enolate can then react with an aldehyde or another ketone (including another molecule of itself in a self-condensation) in a nucleophilic addition reaction to form a β-hydroxy ketone. Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone.

The methylene group (–CH₂–) adjacent to the carbonyl in this compound contains acidic protons (α-hydrogens). libretexts.org In the presence of a base, one of these protons can be removed to form a resonance-stabilized carbanion known as an enolate. libretexts.orgmasterorganicchemistry.com This enolate exists in equilibrium with its unenolized keto form, a phenomenon known as keto-enol tautomerism. fiveable.mebritannica.com For most simple ketones, the keto form is overwhelmingly favored at equilibrium. libretexts.orgbritannica.com

The formation of the enolate is a crucial step for a variety of reactions that functionalize the α-carbon. The enolate is a powerful nucleophile and can react with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Table 2: Potential α-Functionalization Reactions

| Reaction Type | Electrophile | Expected Product |

|---|---|---|

| Alkylation | Alkyl halide (e.g., CH₃I) | 1-(Pyrimidin-4-yl)butan-1-one |

| Halogenation | Halogen (e.g., Br₂) | 2-Bromo-1-(pyrimidin-4-yl)propan-1-one |

The enolate can attack the electrophile at either the α-carbon or the oxygen atom. Reactions with most carbon-based electrophiles occur predominantly at the carbon, leading to the desired α-functionalized product.

Reactivity of the Pyrimidine Heterocyclic Ring

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic nature makes it generally unreactive toward electrophilic attack but highly susceptible to nucleophilic attack.

The pyrimidine ring is strongly deactivated towards electrophilic aromatic substitution (EAS). The nitrogen atoms withdraw electron density from the ring, making it a poor nucleophile. Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration, halogenation), the ring nitrogens are likely to be protonated, which further increases the deactivation. The propanoyl group at the C-4 position is also an electron-withdrawing, deactivating group. Therefore, electrophilic attack on the pyrimidine ring of this compound, including at the C-5 position, is extremely difficult and generally does not occur under standard EAS conditions. While nitration of certain activated pyrimidine derivatives like pyrimidine-4,6-diones has been reported, these substrates are electronically very different from this compound. nih.govrsc.org

In stark contrast to its inertness toward electrophiles, the electron-deficient pyrimidine ring is activated for nucleophilic aromatic substitution (SₙAr). wikipedia.orgmasterorganicchemistry.com The ring carbons, particularly at positions 2, 4, and 6, are electrophilic and can be attacked by nucleophiles. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govlibretexts.org The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atoms.

For a substitution reaction to occur at these positions, a good leaving group (such as a halide) must be present. researchgate.netnih.gov In the parent molecule this compound, there are no such leaving groups. However, if a suitable leaving group were present at the C-2 or C-6 position, it could be readily displaced by a nucleophile.

A notable reaction in this class is the Chichibabin reaction, where an amide anion (NH₂⁻) directly displaces a hydride ion (H⁻) on an electron-deficient heterocycle like pyridine (B92270) or pyrimidine. myttex.netwikipedia.orgacs.orgscientificupdate.comchemistnotes.com This reaction typically occurs at the C-2 or C-6 positions. The reaction is driven forward by the formation of hydrogen gas. scientificupdate.com

Furthermore, strong nucleophiles like Grignard reagents have been shown to add to the pyrimidine ring itself, even without a traditional leaving group, resulting in the formation of dihydropyrimidines. acs.org This highlights the high electrophilicity of the ring carbons and represents a competing pathway when organometallic reagents are used with the intention of reacting at the ketone carbonyl.

Oxidation and Reduction Pathways of the Pyrimidine Nucleus

The chemical reactivity of the pyrimidine nucleus in this compound is largely dictated by the electron-deficient nature of the diazine ring. This characteristic makes the ring susceptible to reduction while rendering it relatively resistant to electrophilic attack and oxidation.

Reduction Pathways:

The pyrimidine ring can be readily reduced under various conditions. Due to its lower aromaticity compared to pyridine or benzene, reduction occurs more easily. thieme-connect.com Catalytic hydrogenation is a common method for the complete reduction of the pyrimidine ring to the corresponding tetrahydropyrimidine (B8763341) derivative. This process typically involves catalysts such as palladium, platinum, or rhodium under a hydrogen atmosphere.

Chemical reducing agents can also be employed. For instance, reaction with sodium borohydride (NaBH₄) can yield tetrahydropyrimidine derivatives. thieme-connect.com The reduction proceeds via hydride addition to the electron-deficient carbon atoms of the pyrimidine ring. It is important to note that the propanone side chain is also susceptible to reduction by these reagents, which would yield 1-(pyrimidin-4-yl)propan-1-ol. Selective reduction of the ring in the presence of the ketone or vice-versa would require careful selection of reagents and reaction conditions.

Oxidation Pathways:

The pyrimidine ring is generally resistant to oxidation due to the deactivating effect of the two nitrogen atoms. thieme-connect.com Unlike more electron-rich aromatic systems, it does not readily undergo oxidative degradation. However, specific oxidation reactions can occur:

N-oxidation: Reaction with strong oxidizing agents, particularly peracids like meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of pyrimidine N-oxides. Mono-N-oxidation is the typical outcome, as the first oxidation deactivates the ring further, making a second oxidation more difficult. thieme-connect.com

Side-Chain Oxidation: While the nucleus is resistant, alkyl substituents on a pyrimidine ring can be oxidized. For this compound, harsh oxidation conditions (e.g., with potassium permanganate, KMnO₄) could potentially lead to cleavage of the propanoyl group and formation of pyrimidine-4-carboxylic acid. thieme-connect.com

One-Electron Oxidation: In specific contexts, such as radiation chemistry or photochemistry, one-electron oxidation of the pyrimidine moiety can occur to form a pyrimidine radical cation. acs.orgbldpharm.com These highly reactive intermediates can then undergo subsequent reactions, such as hydration or deprotonation, leading to various degradation products. acs.orgbldpharm.com

The following table summarizes common reduction and oxidation reactions applicable to the pyrimidine nucleus.

| Transformation | Typical Reagents | General Product(s) |

| Reduction | H₂/Pd, Pt, or Rh | Tetrahydropyrimidine |

| Reduction | Sodium Borohydride (NaBH₄) | Dihydro- or Tetrahydropyrimidine |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyrimidine N-oxide |

| Side-Chain Oxidation | Potassium Permanganate (KMnO₄) | Pyrimidine carboxylic acid |

Photochemical Transformations of this compound

The photochemistry of N-heterocyclic ketones, including 4-acylpyrimidines, is an area of significant interest. For this compound, the most probable photochemical transformation upon irradiation with UV light is an intramolecular hydrogen abstraction, a process analogous to the well-known Norrish Type II reaction. acs.orgmsu.edu

This reaction is initiated by the photo-excitation of the carbonyl group to an n→π* excited state, typically a triplet state. msu.edu In this excited state, the oxygen atom exhibits radical-like reactivity. Given the propanone side chain, the γ-carbon (the terminal methyl group) possesses abstractable hydrogen atoms. The excited carbonyl oxygen can abstract a hydrogen atom from this γ-position through a sterically favored six-membered cyclic transition state.

This intramolecular hydrogen abstraction results in the formation of a 1,4-biradical intermediate. This biradical can then undergo one of two primary subsequent reactions:

Cyclization: Combination of the two radical centers can form a cyclobutanol (B46151) ring, fused to the pyrimidine ring system.

Cleavage (Elimination): Cleavage of the α-β carbon-carbon bond (the bond between the carbonyl carbon and the adjacent CH₂) results in the formation of 1-(pyrimidin-4-yl)ethan-1-one and propene.

Studies on related 4-acylpyrimidines have shown that intramolecular hydrogen abstraction is a key photochemical pathway. acs.org The efficiency and outcome of the reaction can be influenced by the solvent and the presence of other substituents on the pyrimidine ring.

Detailed Mechanistic Pathways of Key Chemical Transformations

Mechanism of Catalytic Hydrogenation (Reduction):

The reduction of the pyrimidine ring via catalytic hydrogenation involves the chemisorption of both the pyrimidine molecule and hydrogen gas onto the surface of a metal catalyst (e.g., Palladium). The mechanism proceeds as follows:

Adsorption: The pyrimidine ring adsorbs onto the catalyst surface.

Hydrogen Activation: Molecular hydrogen (H₂) adsorbs to the catalyst and dissociates into reactive hydrogen atoms.

Stepwise Hydrogenation: The hydrogen atoms are sequentially added across the π-system of the pyrimidine ring. This typically occurs in a stepwise manner, first forming a dihydropyrimidine (B8664642) intermediate, which remains on the catalyst surface and is subsequently hydrogenated further to the final tetrahydropyrimidine product.

Desorption: The saturated product desorbs from the catalyst surface, freeing the active site for another catalytic cycle.

Mechanism of Photochemical Hydrogen Abstraction (Norrish Type II Pathway):

The detailed mechanism for the primary photochemical transformation of this compound is outlined below:

Photoexcitation: Upon absorption of UV radiation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing (ISC) to the more stable and longer-lived triplet state (T₁), specifically the n→π* triplet.

Intramolecular γ-Hydrogen Abstraction: The triplet-state carbonyl oxygen abstracts a hydrogen atom from the γ-carbon of the propanoyl side chain via a six-membered cyclic transition state.

Biradical Formation: This abstraction generates a 1,4-biradical intermediate, with one radical centered on the hydroxyl oxygen and the other on the γ-carbon.

Biradical Reactions: The 1,4-biradical can then decay via two competing pathways:

Cyclization: Intramolecular radical-radical coupling forms a new carbon-carbon bond, yielding a cyclobutanol derivative.

Cleavage: Fragmentation of the Cα-Cβ bond leads to the formation of two separate molecules: an enol (which tautomerizes to 1-(pyrimidin-4-yl)ethan-1-one) and an alkene (propene).

Exploration of this compound as a Ligand or Precursor in Catalytic Systems

While specific research detailing the use of this compound as a ligand in catalytic systems is not extensively documented, its molecular structure contains key functional groups that make it a highly promising candidate for coordination chemistry and catalysis. The molecule possesses multiple potential coordination sites: the two nitrogen atoms of the pyrimidine ring (N1 and N3) and the oxygen atom of the carbonyl group.

These sites allow for several possible coordination modes with a metal center:

Monodentate Coordination: It can act as a simple monodentate ligand, coordinating to a metal ion through one of the ring nitrogens (typically the less sterically hindered N1).

Bidentate N,N'-Chelation: The two nitrogen atoms can potentially bridge two different metal centers, acting as a bridging ligand to form coordination polymers or polynuclear complexes.

Bidentate N,O-Chelation: The N1 nitrogen and the carbonyl oxygen can coordinate to the same metal center to form a stable five-membered chelate ring. This bidentate chelation is often a favored coordination mode for ligands of this type as it enhances the thermodynamic stability of the resulting metal complex (the chelate effect).

The potential coordination modes are summarized in the table below.

| Coordination Mode | Donating Atoms | Potential Application |

| Monodentate | N1 or N3 | Formation of simple metal complexes |

| Bidentate (Chelating) | N1, O | Formation of stable mononuclear complexes |

| Bidentate (Bridging) | N1, N3 | Construction of coordination polymers or dinuclear complexes |

The resulting metal complexes could find applications in homogeneous catalysis. For example, palladium complexes with N,N'-bidentate ligands are active in cross-coupling reactions. nih.gov Ruthenium complexes supported by P,N-ligands have been used for dehydrogenative coupling reactions to synthesize heterocycles like pyrimidines. acs.org By modifying the propanone side chain or using the existing structure to create more complex ligand scaffolds, this compound serves as a valuable precursor for developing novel catalysts for organic synthesis.

Computational Chemistry and Theoretical Studies on 1 Pyrimidin 4 Yl Propan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of a molecule by solving the Schrödinger equation. These methods provide detailed information about the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. irjweb.com For 1-(Pyrimidin-4-yl)propan-1-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to perform geometry optimization. irjweb.comwikipedia.org This process identifies the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy landscape.

The output of a geometry optimization includes precise bond lengths, bond angles, and dihedral angles. By mapping the energy landscape, researchers can identify different stable conformers and the energy barriers between them, providing insight into the molecule's flexibility.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative) This table illustrates the type of data obtained from DFT geometry optimization. Actual values would require a specific calculation.

| Parameter | Bond/Atoms Involved | Typical Calculated Value (Å or °) |

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| C-C (carbonyl-ethyl) | ~1.51 Å | |

| C-C (ring-carbonyl) | ~1.49 Å | |

| C=N (pyrimidine ring) | ~1.34 Å | |

| C-N (pyrimidine ring) | ~1.38 Å | |

| Bond Angle | C-C=O | ~120° |

| C(ring)-C(carbonyl)-C(ethyl) | ~118° | |

| Dihedral Angle | C(ring)-C(ring)-C(carbonyl)-O | Defines the twist of the propanone group relative to the pyrimidine (B1678525) ring |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for simplification. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain properties, particularly for calculating electronic energies. However, these methods are significantly more computationally demanding and are often used to benchmark results from less intensive methods like DFT for smaller molecules.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital that acts as an electron donor, making it central to the molecule's nucleophilicity.

The LUMO is the orbital that acts as an electron acceptor, determining the molecule's electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates that a molecule is more reactive. nih.gov These energies are calculated using methods like DFT. For pyrimidine derivatives, the HOMO is often distributed over the pyrimidine ring, while the LUMO can also be located on the ring system, indicating potential sites for nucleophilic or electrophilic attack. wikipedia.org

Table 2: Illustrative Frontier Molecular Orbital Data This table shows representative data for a heterocyclic compound, demonstrating how HOMO-LUMO analysis is presented.

| Parameter | Energy (eV) | Implication |

| EHOMO | -6.30 | Ability to donate electrons |

| ELUMO | -1.81 | Ability to accept electrons |

| HOMO-LUMO Gap (ΔE) | 4.49 | Indicates high chemical stability |

Computational methods can accurately predict spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined relative to a standard like tetramethylsilane (B1202638) (TMS). These predictions help in the assignment of complex experimental spectra. cardiff.ac.uk

IR Frequencies: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. researchgate.net This analysis helps assign specific absorption bands to the stretching and bending motions of bonds, such as the characteristic C=O stretch of the ketone group or the various C-H and C=N vibrations within the pyrimidine ring. mdpi.com

Table 3: Predicted IR Frequencies and Assignments for this compound (Illustrative) This table provides an example of how calculated IR frequencies are correlated with specific molecular vibrations.

| Predicted Frequency (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2980-2940 | C-H stretching (aliphatic) |

| ~1700 | C=O stretching (ketone) |

| ~1600-1450 | C=C and C=N stretching (pyrimidine ring) |

| ~1450-1350 | C-H bending (aliphatic) |

| ~1200-1000 | C-C stretching |

Conformational Analysis and Molecular Dynamics Simulations

The propanone substituent on the pyrimidine ring can rotate around the C-C single bond, leading to different spatial arrangements known as conformations. Conformational analysis, often performed using DFT, helps identify the most stable conformers and the energy barriers for rotation.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. By simulating the motion of atoms according to the principles of classical mechanics, MD can model how the molecule moves, flexes, and interacts with its environment (e.g., a solvent) at a given temperature. This is particularly useful for understanding its conformational flexibility and how it might interact with biological targets like proteins.

Reaction Mechanism Elucidation through Transition State Calculations

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. To study a potential reaction involving this compound, such as a nucleophilic attack at the carbonyl carbon, computational chemists can map out the entire reaction pathway.

This involves identifying the structures of the reactants, products, and, most importantly, the transition state —the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which provides insight into the reaction rate and feasibility. This approach allows for a detailed understanding of reaction pathways without directly observing them in a laboratory.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

MEP is a valuable computational tool used to visualize the charge distribution of a molecule in three-dimensional space. It helps in identifying the electron-rich and electron-deficient regions, which are crucial for predicting how a molecule will interact with other chemical species. In an MEP map, regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) signify a deficiency of electrons and are prone to nucleophilic attack.

For this compound, the pyrimidine ring contains two nitrogen atoms, which are inherently electronegative. It is expected that the lone pairs of electrons on these nitrogen atoms would create regions of strong negative electrostatic potential. These nitrogen atoms, particularly their lone pair regions, would therefore be the most probable sites for electrophilic attack or for forming hydrogen bonds with proton donors.

A hypothetical MEP analysis would likely reveal the following reactive sites, which could be quantified in a detailed computational study.

Table 1: Predicted Regions of Interest in a Molecular Electrostatic Potential (MEP) Map of this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Pyrimidine Nitrogen Atoms (N1, N3) | Negative | Prone to electrophilic attack and hydrogen bonding |

| Carbonyl Oxygen Atom | Negative | Prone to electrophilic attack and hydrogen bonding |

| Carbonyl Carbon Atom | Positive | Prone to nucleophilic attack |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Focused on Theoretical Descriptors

Specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies focusing on this compound are not found in the reviewed literature. Such studies are typically conducted on a series of related compounds to develop a mathematical model that correlates their chemical structures with a specific biological activity or physicochemical property.

The development of a QSAR or QSPR model for a class of compounds including this compound would involve the calculation of various theoretical molecular descriptors. These descriptors quantify different aspects of the molecular structure and can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

For this compound, a range of theoretical descriptors could be calculated to be used in a hypothetical QSAR/QSPR study. These descriptors would be essential in building a predictive model for a particular activity or property.

Table 2: Examples of Theoretical Descriptors Potentially Relevant for QSAR/QSPR Studies of this compound

| Descriptor Class | Specific Descriptor Example | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule |

| Number of Nitrogen Atoms | Count of specific atom types | |

| Topological | Wiener Index | Molecular branching |

| Kier & Hall Connectivity Indices | Atom connectivity and branching | |

| Geometrical | Molecular Surface Area | Three-dimensional size and shape |

| Molecular Volume | Three-dimensional size and shape | |

| Electrostatic | Dipole Moment | Polarity and charge distribution |

| Partial Charges on Atoms | Localized charge distribution | |

| Quantum-Chemical | HOMO (Highest Occupied Molecular Orbital) Energy | Electron-donating ability |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Electron-accepting ability |

In a typical QSAR/QSPR study, these descriptors for a series of pyrimidine derivatives would be correlated with an experimentally determined activity (e.g., enzyme inhibition, receptor binding) or property (e.g., solubility, toxicity) using statistical methods like multiple linear regression (MLR) or machine learning algorithms. The resulting model could then be used to predict the activity or property of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Molecular Interactions of 1 Pyrimidin 4 Yl Propan 1 One with Biological Systems: Mechanistic Insights in Vitro

Enzymatic Modulation and Inhibition Studies (In Vitro, Mechanistic Focus)

The pyrimidine (B1678525) scaffold is a common feature in a variety of enzyme inhibitors. The potential for 1-(pyrimidin-4-yl)propan-1-one to modulate or inhibit enzyme activity can be inferred from studies on related compounds.

Research into pyrimidine derivatives has revealed their capacity to inhibit a range of enzymes with varying mechanisms. For instance, certain pyrimidine-based compounds have been identified as inhibitors of cholinesterases, enzymes critical in neurotransmission. Studies on such derivatives have often characterized them as mixed or uncompetitive inhibitors. While specific kinetic data for this compound is not available, a hypothetical inhibitory profile against a panel of enzymes can be considered based on related structures.

Glutathione S-Transferase (GST): Pyrimidine analogs have been investigated as GST inhibitors, which are enzymes involved in detoxification and are often overexpressed in cancer cells.

Glutathione Reductase (GR): Inhibition of GR, an enzyme crucial for maintaining the cellular redox balance, by pyrimidine-containing molecules is an area of interest.

Tyrosinase: Pyrimidine-thiols have demonstrated potent inhibitory activity against tyrosinase, a key enzyme in melanin synthesis, suggesting that the pyrimidine core can interact with the active site of this enzyme. These compounds have been shown to act as mixed-type inhibitors.

Enoyl-ACP Reductase (FabI): This enzyme is a key component of the bacterial fatty acid synthesis pathway, and pyrimidine-based structures have been explored as potential inhibitors.

Cholinesterase: A number of pyrimidine derivatives have been synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some exhibiting nanomolar inhibitory constants.

| Enzyme Target | Potential Inhibition Type | Illustrative Ki / IC50 Range (for related pyrimidine derivatives) |

|---|---|---|

| Glutathione S-Transferase (GST) | Competitive / Non-competitive | Low to mid micromolar |

| Glutathione Reductase (GR) | To be determined | Data not available |

| Tyrosinase | Mixed | Low micromolar |

| Enoyl-ACP Reductase | To be determined | Data not available |

| Cholinesterase (AChE/BChE) | Mixed / Uncompetitive | High nanomolar to low micromolar |

To fully understand the inhibitory mechanism of a compound like this compound, characterization of its binding site on the target enzyme is essential. This is typically achieved through a combination of techniques:

Site-Directed Mutagenesis: By systematically altering amino acid residues in the enzyme's active or allosteric sites, researchers can identify key residues involved in inhibitor binding.

Biophysical Assays: Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC) can provide detailed information about the binding mode, affinity, and thermodynamics of the interaction between the inhibitor and the enzyme.

For pyrimidine-based inhibitors of cholinesterases, molecular docking and dynamic studies have suggested interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

Receptor Binding and Ligand-Target Affinity Studies (In Vitro, Molecular Level)

The pyrimidine nucleus is a key pharmacophore in many receptor ligands. The potential for this compound to bind to various receptors can be projected from the activities of structurally related compounds.

Radioligand binding assays are a standard in vitro method to determine the affinity of a test compound for a specific receptor. In these experiments, a radiolabeled ligand with known high affinity for the receptor is used. The ability of the test compound to displace the radioligand is measured, and from this, its binding affinity (Ki) can be calculated.

Sigma-1 and Sigma-2 Receptors: Several pyrimidine derivatives have been synthesized and shown to exhibit high affinity for sigma-1 (σ1) receptors, with some also showing selectivity over sigma-2 (σ2) receptors. These receptors are implicated in a variety of neurological disorders.

5-HT3 and 5-HT4 Receptors: Thienopyrimidine derivatives have been developed as selective ligands for both 5-HT3 and 5-HT4 serotonin receptors, which are involved in gastrointestinal motility and various central nervous system functions.

| Receptor Target | Potential Binding Affinity (Ki) Range (for related pyrimidine derivatives) |

|---|---|

| Sigma-1 (σ1) | Low nanomolar to micromolar |

| Sigma-2 (σ2) | Nanomolar to micromolar |

| 5-HT3 | Low nanomolar to micromolar |

| 5-HT4 | Nanomolar to micromolar |

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site (the binding site of the endogenous ligand). This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the effect of the orthosteric ligand. Pyrimidin-4-one derivatives have been identified as positive allosteric modulators of the M1 muscarinic acetylcholine receptor, a target for cognitive disorders. This suggests that the pyrimidin-4-one scaffold, present in this compound, has the potential to engage in allosteric binding.

Nucleic Acid Interaction Studies (e.g., DNA/RNA Binding, Intercalation)

The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil). Consequently, synthetic pyrimidine derivatives have the potential to interact with DNA and RNA. The nature of this interaction can vary and may include:

Groove Binding: The compound may fit into the minor or major groove of the DNA double helix.

Intercalation: The planar pyrimidine ring system could potentially insert itself between the base pairs of the DNA.

Electrostatic Interactions: Positively charged moieties on a derivative could interact with the negatively charged phosphate (B84403) backbone of nucleic acids.

While specific studies on the interaction of this compound with nucleic acids are not currently available, the general potential for such interactions exists based on its chemical structure. Further biophysical studies, such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism, would be necessary to investigate and characterize any potential binding to DNA or RNA.

Protein-Ligand Interaction Dynamics and Structural Basis (In Vitro Biophysical Techniques)

Understanding the direct physical interactions between a small molecule like this compound and its protein targets is fundamental to elucidating its mechanism of action. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, as well as high-resolution structural information of the protein-ligand complex.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon the binding of a ligand to a protein. nih.gov This method directly determines the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. khanacademy.org Such thermodynamic data provides a complete picture of the binding energetics, revealing the driving forces behind the molecular recognition process.

For a hypothetical interaction between this compound and a target protein, ITC would be employed to titrate the compound into a solution containing the protein. The resulting heat changes would be measured to generate a binding isotherm. The shape of this isotherm would reveal the affinity and stoichiometry of the binding. The sign and magnitude of the enthalpy and entropy changes would indicate whether the binding is primarily driven by hydrogen bonds and van der Waals interactions (enthalpically driven) or by the hydrophobic effect and conformational changes (entropically driven).

A study on pyrimidine derivatives as selective COX-2 inhibitors utilized ITC to assess their binding properties with human serum albumin (HSA). nih.gov The results revealed that these compounds formed stable complexes with HSA, providing crucial information about their potential for distribution and transport in the bloodstream. nih.gov Similarly, ITC has been instrumental in the discovery of small molecule inhibitors of MDM2, a key regulator of the p53 tumor suppressor. mdpi.com In this context, ITC was used to validate the direct binding of virtually screened candidate molecules to the MDM2 protein. mdpi.com

Table 1: Representative Thermodynamic Parameters from ITC Analysis of Pyrimidine Derivatives with Target Proteins

| Pyrimidine Derivative | Target Protein | Binding Affinity (KD) (µM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |

| Pyrimidine-based COX-2 Inhibitor L1 | Human Serum Albumin | 1.2 | 1.05 | -8.2 | 1.5 |

| Pyrimidine-based COX-2 Inhibitor L2 | Human Serum Albumin | 0.8 | 0.98 | -7.5 | 2.3 |

| Oxoazetidine Acetamide Scaffold | MDM2 | 5.6 | 1.1 | -5.1 | 3.2 |

| Benzene Sulfonamide Scaffold | MDM2 | 8.2 | 0.95 | -4.7 | 2.9 |

Note: This table is illustrative and compiled from data on pyrimidine derivatives and other small molecule inhibitors to demonstrate the type of data obtained from ITC experiments.

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that provides real-time data on the kinetics of molecular interactions. acs.org It measures the association rate constant (kon) and the dissociation rate constant (koff) of a ligand binding to a target immobilized on a sensor surface. The ratio of these constants (koff/kon) yields the equilibrium dissociation constant (KD), which is a measure of binding affinity.

In a typical SPR experiment to study this compound, a target protein would be immobilized on the sensor chip, and a solution of the compound would be flowed over the surface. The change in the refractive index at the surface, caused by the binding of the compound to the protein, is monitored over time. This allows for the determination of the rates at which the complex forms and dissociates.

A recent study on novel DHODH inhibitors as antiviral agents employed SPR to assess the binding affinity of a promising compound for human DHODH. mdpi.com The results identified a potent inhibitor with a KD value of 6.06 µM, highlighting the utility of SPR in quantifying binding kinetics. mdpi.com SPR has also been used to investigate the chemisorption of pyridine (B92270) and biotinylated proteins on gold nanorods, demonstrating its sensitivity in detecting molecular binding events. rsc.org

Table 2: Illustrative Kinetic Parameters from SPR Analysis of Pyrimidine-Based Compounds

| Compound | Target Protein | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Dissociation Constant (KD) (µM) |

| Imidazo[1,2-a]pyrimidine derivative | Human DHODH | 1.5 x 104 | 9.1 x 10-2 | 6.06 |

| Pyrimidine Analog A | Kinase X | 2.3 x 105 | 4.6 x 10-3 | 0.02 |

| Pyrimidine Analog B | Receptor Y | 8.9 x 103 | 1.2 x 10-1 | 13.5 |

Note: This table presents hypothetical and literature-derived data for pyrimidine-based compounds to exemplify the kinetic information obtained from SPR analysis.

To gain a detailed understanding of how this compound interacts with its protein target at an atomic level, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable techniques.